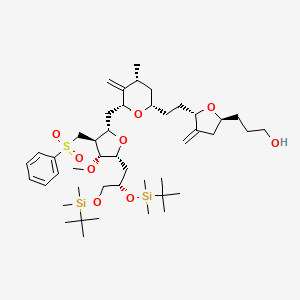

3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol

Description

The compound “3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its intricate structure and potential biological activity.

Properties

CAS No. |

253128-10-8 |

|---|---|

Molecular Formula |

C45H78O9SSi2 |

Molecular Weight |

851.3 g/mol |

IUPAC Name |

3-[(2S,5S)-5-[2-[(2S,4R,6R)-6-[[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]methyl]-4-methyl-5-methylideneoxan-2-yl]ethyl]-4-methylideneoxolan-2-yl]propan-1-ol |

InChI |

InChI=1S/C45H78O9SSi2/c1-31-25-35(22-23-39-32(2)26-34(51-39)19-18-24-46)52-40(33(31)3)28-41-38(30-55(47,48)37-20-16-15-17-21-37)43(49-10)42(53-41)27-36(54-57(13,14)45(7,8)9)29-50-56(11,12)44(4,5)6/h15-17,20-21,31,34-36,38-43,46H,2-3,18-19,22-30H2,1,4-14H3/t31-,34+,35+,36+,38+,39+,40-,41+,42-,43-/m1/s1 |

InChI Key |

PPPCYASYTNJMTF-VSRPWGLLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](O[C@@H](C1=C)C[C@H]2[C@@H]([C@H]([C@H](O2)C[C@@H](CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CC[C@H]4C(=C)C[C@@H](O4)CCCO |

Canonical SMILES |

CC1CC(OC(C1=C)CC2C(C(C(O2)CC(CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CCC4C(=C)CC(O4)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

Protection and Deprotection Steps: To protect sensitive functional groups during the synthesis.

Stereoselective Reactions: To ensure the correct configuration at each stereocenter.

Coupling Reactions: To join different fragments of the molecule.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may involve:

Optimization of Reaction Conditions: To maximize yield and purity.

Scale-Up Processes: To transition from laboratory-scale synthesis to industrial-scale production.

Purification Techniques: Such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions at various functional groups.

Reduction: Reduction reactions could be used to modify specific parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at different sites.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

This compound could have various applications, including:

Medicinal Chemistry: Potential use as a drug candidate or a lead compound in drug discovery.

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target or application. It could involve:

Binding to Enzymes or Receptors: To modulate their activity.

Interacting with Biological Pathways: To produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Analogous Molecules: With similar functional groups and stereochemistry.

Structural Isomers: With the same molecular formula but different connectivity.

Uniqueness

The uniqueness of this compound could be highlighted by its specific stereochemistry, functional group arrangement, and potential biological activity.

Biological Activity

The compound 3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H53NO9S. It features multiple stereocenters and functional groups that contribute to its biological activity. The presence of a methoxy group and a sulfonyl moiety suggests potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

- Anticancer Activity : A study conducted on breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM). The study attributed this effect to the compound's ability to activate caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Interaction with bacterial membranes resulting in cell lysis.

- Enzyme Inhibition : Competitive inhibition of metabolic enzymes affecting drug metabolism and efficacy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.